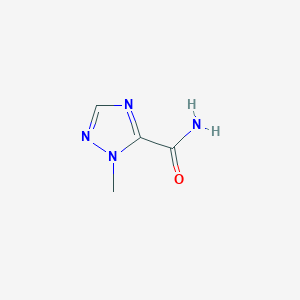
1-Methyl-1H-1,2,4-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic organic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-1H-1,2,4-triazole-5-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,4-triazole-5-carboxylic acid with ammonia or an amine under suitable conditions. Another method includes the microwave-assisted synthesis from esters and amines under neutral conditions, which offers a rapid and efficient route .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous due to its ability to significantly reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
1-Methyl-1H-1,2,4-triazole-5-carboxamide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an enzyme inhibitor, suppressing the overexpression of specific enzymes and thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-methyl-1H-1,2,4-triazole-5-carboxamide include other triazole derivatives such as:
- 1H-1,2,4-triazole-3-carboxamide
- 1H-1,2,4-triazole-5-carboxylic acid
- 1H-1,2,4-triazole-3-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 1-position and carboxamide group at the 5-position differentiate it from other triazole derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C4H6N4O |
|---|---|
Molecular Weight |
126.12 g/mol |
IUPAC Name |
2-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C4H6N4O/c1-8-4(3(5)9)6-2-7-8/h2H,1H3,(H2,5,9) |
InChI Key |
JXYVTYXRKQCSPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















